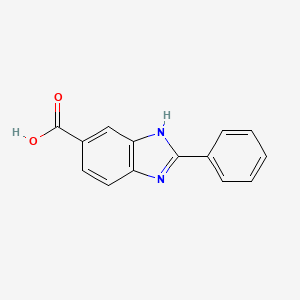

2-phenyl-3H-benzimidazole-5-carboxylic acid

Übersicht

Beschreibung

2-Phenyl-3H-benzimidazole-5-carboxylic acid is a heterocyclic aromatic compound that features a benzimidazole core fused with a phenyl group and a carboxylic acid functional group. This compound is part of the benzimidazole family, known for its diverse biological and pharmacological activities. Benzimidazoles are structurally similar to purines, which allows them to interact with various biological targets, making them valuable in medicinal chemistry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-phenyl-3H-benzimidazole-5-carboxylic acid typically involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives. One common method is the thermal condensation of o-phenylenediamine with carboxylic acids under reflux conditions . Another approach involves using nitriles, imidates, or orthoesters as starting materials .

Industrial Production Methods: Industrial production of benzimidazole derivatives often employs high-yielding, one-pot synthesis methods. For instance, an efficient one-pot conversion of carboxylic acids into benzimidazoles can be achieved using HBTU-promoted methodologies . This method provides a straightforward and scalable route for producing benzimidazole derivatives.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Phenyl-3H-benzimidazole-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: Electrophilic substitution reactions can introduce various substituents onto the benzimidazole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Electrophilic substitution reactions typically involve reagents like halogens, nitrating agents, and sulfonating agents.

Major Products: The major products formed from these reactions include substituted benzimidazoles, amine derivatives, and quinone derivatives .

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

2-Phenyl-3H-benzimidazole-5-carboxylic acid serves as a fundamental building block in chemistry for synthesizing complex heterocyclic compounds. In biology, it is valuable for studying enzyme inhibition and protein interactions.

Medicinal Applications

This compound has shown potential as an anticancer agent, with derivatives exhibiting growth inhibitory effects against various human tumor cell lines. Additionally, coumarin-linked 2-phenylbenzimidazole derivatives are being explored as anti-α-glucosidase agents for managing type 2 diabetes mellitus . One such derivative, compound 5k , which contains a 2-hydroxyphenyl moiety, displayed significant inhibitory activity against α-glucosidase .

Industrial Applications

Benzimidazole derivatives, including This compound, are utilized in developing new drugs, agrochemicals, and materials with specific properties.

Case Studies

- Anticancer Efficacy: A study evaluated the anticancer effects of various benzimidazole derivatives, including this compound, on A549 lung cancer cells.

- Antioxidant and Antiproliferative Activity: Oxisol (2-(3,4-dihydroxy-phenyl)-1H-benzimidazole-5-carboxylic acid) is a powerful antioxidant . Benzimidazoles 13 and 45 demonstrated antiproliferative activity on melanoma Colo38 cells .

Related Compounds

- 3,4-Dihydroxy-2-phenyl-1H-benzimidazole-5-carboxylic acid: This compound, also known as Oxisol, has potential as a powerful antioxidant .

- 2-(4-phenoxyphenyl)-3H-benzimidazole-5-carboxylic acid: This compound has a molecular weight of 330.3 g/mol .

- 2-(2-hydroxy-phenyl)-3H-benzoimidazole-5-carboxamidine: This compound contains a phenylbenzimidazole skeleton .

- Ensulizole: Also known as phenylbenzimidazole sulfonic acid, is a common sunscreen agent that primarily protects against UVB radiation .

Wirkmechanismus

The mechanism of action of 2-phenyl-3H-benzimidazole-5-carboxylic acid involves multiple pathways:

DNA Binding: The compound can intercalate into DNA, disrupting its function.

Enzyme Inhibition: It inhibits various enzymes, including those involved in cell proliferation and survival.

Signal Transduction Inhibition: The compound can interfere with signaling pathways critical for cancer cell growth and survival.

Vergleich Mit ähnlichen Verbindungen

2-Phenylbenzimidazole: Shares the benzimidazole core but lacks the carboxylic acid group.

5,6-Dimethylbenzimidazole: A derivative with methyl groups at positions 5 and 6.

2-(2-Hydroxyphenyl)benzimidazole: Contains a hydroxy group instead of a carboxylic acid.

Uniqueness: 2-phenyl-3H-benzimidazole-5-carboxylic acid is unique due to its carboxylic acid functional group, which enhances its solubility and reactivity. This functional group also allows for further derivatization, making it a versatile scaffold for drug development .

Biologische Aktivität

2-Phenyl-3H-benzimidazole-5-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, structure-activity relationships (SAR), and potential applications in drug development, particularly in oncology and antimicrobial therapy.

- Chemical Formula : C14H10N2O2

- Molecular Weight : 238.24 g/mol

- IUPAC Name : this compound

The biological activity of this compound can be attributed to several mechanisms:

- DNA Intercalation : The compound can intercalate into DNA, disrupting replication and transcription processes, which is critical for its anticancer activity.

- Enzyme Inhibition : It inhibits various enzymes involved in cell proliferation and survival, including topoisomerases and kinases, leading to apoptosis in cancer cells.

- Signal Transduction Pathway Disruption : The compound interferes with signaling pathways essential for cancer cell growth and survival, such as the PI3K/Akt and MAPK pathways.

Anticancer Activity

Research indicates that this compound exhibits significant antiproliferative effects against various human tumor cell lines. For instance, derivatives of this compound have shown IC50 values ranging from 16.38 µM to 100 µM against MDA-MB-231 breast cancer cells . The structure–activity relationship studies suggest that substituents on the phenyl ring enhance its lipophilicity, which correlates with increased cytotoxicity.

Antimicrobial Activity

The compound has demonstrated broad-spectrum antimicrobial properties. In studies, it exhibited minimal inhibitory concentrations (MIC) of 8 µg/mL against Staphylococcus aureus and Streptococcus faecalis, showcasing its potential as an antibacterial agent . Additionally, moderate antifungal activities were noted against Candida albicans and Aspergillus niger with MIC values around 64 µg/mL .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications to the benzimidazole core and the phenyl substituents significantly influence biological activity:

| Compound Structure | Activity Type | IC50/MIC Values |

|---|---|---|

| 2g (Heptyl group) | Anticancer | IC50 = 16.38 µM |

| 1e (Pentyl group) | Anticancer | IC50 = 29.39 µM |

| Unsubstituted | Antibacterial | MIC = 8 µg/mL |

| Hydroxy-substituted | Antifungal | MIC = 64 µg/mL |

This table illustrates how specific alkyl substitutions enhance the compound's efficacy against cancer cells while maintaining antibacterial properties.

Case Studies

- Anticancer Efficacy : A study evaluated the anticancer effects of various benzimidazole derivatives, including this compound, on A549 lung cancer cells. The results indicated a significant reduction in cell viability (up to 63.4%) compared to untreated controls .

- Antimicrobial Potential : Another investigation focused on the antimicrobial activity of benzimidazole derivatives against resistant bacterial strains. The study highlighted that compounds similar to this compound exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA) with MIC values significantly lower than conventional antibiotics .

Eigenschaften

IUPAC Name |

2-phenyl-3H-benzimidazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O2/c17-14(18)10-6-7-11-12(8-10)16-13(15-11)9-4-2-1-3-5-9/h1-8H,(H,15,16)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDDSSZSKEQLSGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=C(N2)C=C(C=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70347015 | |

| Record name | 2-Phenyl-1H-benzimidazole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70347015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66630-70-4 | |

| Record name | 2-Phenyl-1H-benzimidazole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70347015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.